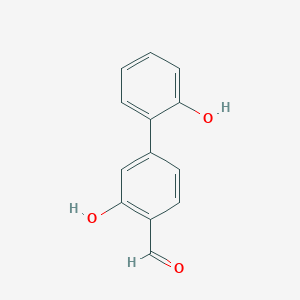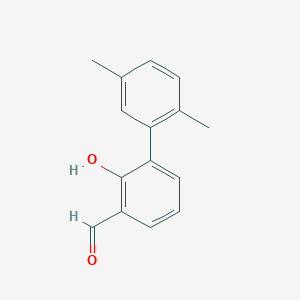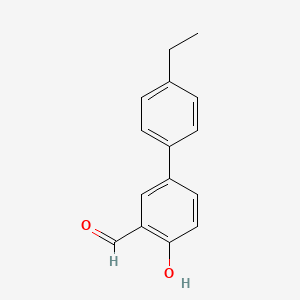
5-(2,5-Dimethylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dimethylphenyl)-2-formylphenol, 95% (5-DMF-2FP), is a high-purity phenolic compound synthesized from a variety of raw materials. It has been used in a number of scientific research applications, including its role in biochemical and physiological processes.
Applications De Recherche Scientifique
5-(2,5-Dimethylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme phospholipase A2 (PLA2) in studies of inflammation and immune responses. It has also been used in studies of the inhibition of the enzyme cytochrome P450 2C9 (CYP2C9) in drug metabolism. In addition, it has been used to study the inhibition of the enzyme cyclooxygenase-2 (COX-2) in the regulation of inflammation.
Mécanisme D'action
5-(2,5-Dimethylphenyl)-2-formylphenol, 95% acts as an inhibitor of enzymes involved in the regulation of inflammation. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. This mechanism of action is known as competitive inhibition.
Biochemical and Physiological Effects
The inhibition of enzymes by 5-(2,5-Dimethylphenyl)-2-formylphenol, 95% has been shown to have a number of biochemical and physiological effects. Inhibition of PLA2 has been shown to reduce inflammation and immune responses. Inhibition of CYP2C9 has been shown to reduce the metabolism of certain drugs. Inhibition of COX-2 has been shown to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2,5-Dimethylphenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that it is a high-purity compound, which makes it easier to work with and less likely to cause contamination. A limitation is that it is a relatively expensive compound, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 5-(2,5-Dimethylphenyl)-2-formylphenol, 95% in scientific research. One potential direction is to further study its role in the inhibition of enzymes involved in inflammation and immune responses. Another potential direction is to investigate its potential use as an inhibitor of other enzymes involved in drug metabolism or other biochemical processes. Additionally, further research could be done to investigate the potential use of 5-(2,5-Dimethylphenyl)-2-formylphenol, 95% in pharmaceuticals or other medical applications.
Méthodes De Synthèse
5-(2,5-Dimethylphenyl)-2-formylphenol, 95% is synthesized through a process called Friedel-Crafts acylation. This process involves reacting a phenol with an acyl chloride in the presence of an aluminum chloride catalyst to form an acylated phenol. 5-(2,5-Dimethylphenyl)-2-formylphenol, 95% is synthesized from a mixture of 2,5-dimethylphenol and formic acid in the presence of an aluminum chloride catalyst. The reaction is carried out at a temperature of 100°C for 8 hours. The resulting product is a 95% pure 5-(2,5-Dimethylphenyl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
4-(2,5-dimethylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-4-11(2)14(7-10)12-5-6-13(9-16)15(17)8-12/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMULPPIRCFFDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685059 |
Source


|
| Record name | 3-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-2-formylphenol | |
CAS RN |
1261907-14-5 |
Source


|
| Record name | 3-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














